Trimethyl Substitution Pattern Confers Distinct Target Screening Footprint Relative to 9-Phenyl Analog
The 6,8,9-trimethyl compound has been screened in a minimum of five mechanistically distinct PubChem bioassays (RGS4 regulator, mu-opioid receptor MOR-1, ADAM17 protease, muscarinic M1 receptor, and furin convertase), whereas the closest biologically characterized analog—9-phenyl-1,2,3,4-tetrahydrocyclopenta[c]furo[3,2-g]chromen-4-one—was profiled primarily for CNS stimulation, cardiotropic activity, and acute toxicity in rodent models [1]. This divergence in screening targets reflects a fundamentally different biological annotation space for the trimethyl-substituted scaffold.
| Evidence Dimension | Number and diversity of target-based screening assays in public databases |
|---|---|
| Target Compound Data | ≥5 distinct target-based HTS assays registered (RGS4, MOR-1, ADAM17, CHRM1, Furin) |
| Comparator Or Baseline | 9-Phenyl analog: 0 target-based HTS entries; profiled only in phenotypic CNS/cardiotropic models |
| Quantified Difference | ≥5 vs. 0 registered HTS target assays; qualitatively distinct biological annotation profiles |
| Conditions | PubChem Bioassay database (Chemsrc curation); Garazd et al. 2002 in vivo rodent pharmacology |
Why This Matters
Procurement decisions for screening library enrichment should consider that the trimethyl analog offers access to a target space (GPCR, protease, convertase) not addressed by the 9-phenyl analog, reducing redundancy in compound collections.
- [1] Garazd, M. M., Garazd, Ya. L., Shilin, S. V., Panteleimonova, T. N., & Khilya, V. P. (2002). Modified Coumarins. 4. Synthesis and Biological Properties of Cyclopentaneannelated Furocoumarins. Chemistry of Natural Compounds, 38(3), 230–242. View Source
